4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a piperazine ring, a pyrimidine core, and an oxazole moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Moiety: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Sulfonylation: The oxazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperazine Ring Formation: The sulfonylated oxazole is reacted with piperazine under appropriate conditions to form the piperazine ring.
Pyrimidine Core Construction: The final step involves the construction of the pyrimidine core through a condensation reaction with suitable precursors, such as a fluorinated aromatic aldehyde and a methoxy-substituted benzylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which is involved in inflammation.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: A similar compound with a cytisine core instead of a pyrimidine core.
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-piperazinyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Another compound with an oxadiazole ring instead of a pyrimidine ring.
Uniqueness
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine is unique due to its combination of structural features, including the piperazine ring, pyrimidine core, and oxazole moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O4S/c1-13-19(14(2)30-24-13)31(27,28)26-10-8-25(9-11-26)20-17(21)18(22-12-23-20)15-4-6-16(29-3)7-5-15/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRVNIQSMGLNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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